

Technical Guide: Spectroscopic Analysis of 3-Aminopiperidine-2,6-dione Hydrochloride

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Compound of Interest

Compound Name: 3-Aminopiperidine-2,6-dione hydrochloride

Cat. No.: B1266187

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidine-2,6-dione hydrochloride (3-APDH) is a critical chiral intermediate in the synthesis of several immunomodulatory drugs, including lenalidomide and pomalidomide.^{[1][2]} These drugs are widely used in the treatment of multiple myeloma and other hematological malignancies. Given its role as a key building block, the precise and thorough characterization of 3-APDH is paramount to ensure the purity, stability, and quality of the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the spectroscopic data for **3-Aminopiperidine-2,6-dione hydrochloride**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to assist researchers in the identification and characterization of this vital compound.

Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ ClN ₂ O ₂	[3][4]
Molecular Weight	164.59 g/mol	[3]
CAS Number	24666-56-6	[3][5]
Appearance	White to off-white solid	[6]
Melting Point	> 208 °C (decomposition)	[6]
Solubility	Soluble in Water; Slightly soluble in DMSO (Heated); Sparingly soluble in Methanol (Sonicated)	[6]
Storage	2-8 °C	[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For **3-Aminopiperidine-2,6-dione hydrochloride**, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

¹H NMR (Proton NMR)

A Chinese patent CN109305935A provides a representative ¹H-NMR spectrum of **3-Aminopiperidine-2,6-dione hydrochloride**.^[1] The spectrum confirms the presence of the piperidine ring protons and the amine proton.

¹³C NMR (Carbon-13 NMR)

While a specific public spectrum is not readily available, the expected chemical shifts for the carbon atoms in 3-Aminopiperidine-2,6-dione can be predicted based on its structure and data from similar compounds.

Atom	Expected Chemical Shift (ppm)
C=O (C2, C6)	~170-175
CH-NH ₂ (C3)	~50-55
CH ₂ (C4)	~25-30
CH ₂ (C5)	~20-25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Aminopiperidine-2,6-dione hydrochloride** is expected to show characteristic absorption bands for the amine, amide, and carbonyl groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
N-H (Amine)	3400-3250	Stretch
N-H (Amide)	3300-3100	Stretch
C=O (Dione)	1750-1650	Stretch
C-N	1250-1020	Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Aminopiperidine-2,6-dione hydrochloride**, electrospray ionization (ESI) is a common technique.

Parameter	Value
Molecular Ion [M+H] ⁺	m/z 129.06 (for the free base)
Monoisotopic Mass	164.0352552 Da (for the hydrochloride salt)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for **3-Aminopiperidine-2,6-dione hydrochloride**. These protocols may need to be adapted based on the specific instrumentation available.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Aminopiperidine-2,6-dione hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
 - Use a sufficient number of scans for adequate signal intensity.

FT-IR Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

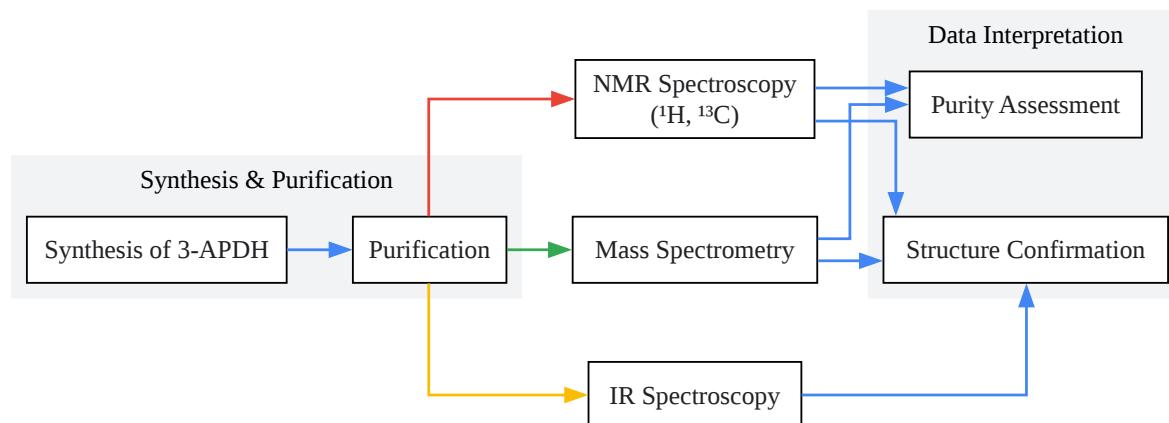
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the ATR crystal.
 - Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm^{-1}).
 - Perform a background correction on the sample spectrum.

Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/water mixture).
- Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
- LC Separation:
 - Inject the sample onto a suitable HPLC column (e.g., C18).
 - Elute the compound using an appropriate mobile phase gradient.
- MS Detection:
 - Acquire mass spectra in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Set the mass range to cover the expected molecular weight of the compound and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **3-Aminopiperidine-2,6-dione hydrochloride**.

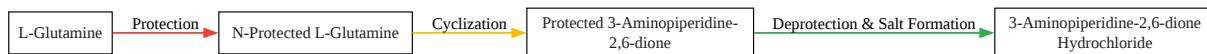


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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **3-Aminopiperidine-2,6-dione hydrochloride**.

Synthesis Pathway Overview

The synthesis of **3-Aminopiperidine-2,6-dione hydrochloride** typically starts from L-glutamine and involves a multi-step process.



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Caption: A simplified reaction scheme for the synthesis of **3-Aminopiperidine-2,6-dione hydrochloride** from L-glutamine.[1]

Conclusion

The spectroscopic data and protocols outlined in this technical guide provide a comprehensive framework for the characterization of **3-Aminopiperidine-2,6-dione hydrochloride**. Accurate

and thorough analysis using NMR, IR, and MS is essential for ensuring the quality and purity of this key pharmaceutical intermediate, which ultimately impacts the safety and efficacy of the final drug products. Researchers and drug development professionals are encouraged to use this guide as a reference for their analytical workflows.

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